molecular formula C₁₅H₁₃D₅N₄O₃S B1157575 N-1-Ethyl-d5-1-demethylethyl Torsemide

N-1-Ethyl-d5-1-demethylethyl Torsemide

Cat. No.: B1157575
M. Wt: 339.42
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-Ethyl-d5-1-demethylethyl Torsemide is a deuterated analog of Torsemide, a potent loop diuretic belonging to the pyridine-sulfonylurea class of drugs . Torsemide itself is approved for the treatment of edema associated with congestive heart failure, renal disease, and hepatic cirrhosis, as well as for hypertension . Its primary mechanism of action involves inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidney, leading to a marked increase in the excretion of water, sodium, and chloride . This deuterated form of a Torsemide-related compound is primarily used as a high-quality analytical standard in research and development contexts . It is particularly valuable for use in High-Performance Liquid Chromatography (HPLC) for method development, validation, and quality control testing of non-deuterated Torsemide Active Pharmaceutical Ingredient (API) . By serving as a stable isotope-labeled internal standard, it aids researchers in the precise quantification and analysis of Torsemide and its metabolites in various biological and pharmaceutical matrices. This compound is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use. Proper handling procedures should be followed, and it is recommended to store the material in a refrigerator at 2-8°C .

Properties

Molecular Formula

C₁₅H₁₃D₅N₄O₃S

Molecular Weight

339.42

Synonyms

Torsemide Related Compound C-d5;  N-[(Ethyl-d5-amino)carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies for N 1 Ethyl D5 1 Demethylethyl Torsemide

Retrosynthetic Analysis and Design for Deuterium-Enriched N-1-Ethyl-d5-1-demethylethyl Torsemide (B1682434)

A retrosynthetic analysis of the target molecule, N-[[(ethyl-d5)amino]carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide, dictates the most logical synthetic route. The primary disconnection breaks the urea (B33335) linkage, a common and reliable synthetic transformation. This bond is formed between a sulfonamide and an isocyanate.

This leads to two key precursors:

Precursor A : 4-[(3-methylphenyl)amino]-3-pyridinesulfonamide. This is a known intermediate in the synthesis of torsemide itself. google.com

Precursor B : Ethyl-d5-isocyanate (D₅C₂NCO). This is the critical deuterium-labeled building block.

Further retrosynthesis of Precursor A reveals it can be synthesized from 4-chloro-3-pyridinesulfonamide and m-toluidine, a standard nucleophilic aromatic substitution reaction often catalyzed by copper. google.comgoogle.com The synthesis of Precursor B would start from a commercially available, heavily deuterated C2-building block, such as ethyl-d5-amine (B107494) or bromoethane-d5 (B31941).

This synthetic design is advantageous because it introduces the deuterium (B1214612) label in a late-stage step using a fully and specifically labeled precursor (Precursor B). This strategy avoids potential issues with incomplete labeling or scrambling of the deuterium atoms that could occur with other methods like direct hydrogen-deuterium exchange on the final molecule. mdpi.com

Precursor Selection and Chemical Synthesis Pathways for Deuterium Incorporation

The success of the synthesis hinges on the selection and preparation of the deuterated precursor, ethyl-d5-isocyanate.

Pathway for Deuterated Precursor:

Starting Material : A common starting point is a fully deuterated two-carbon source, such as bromoethane-d5 (CD₃CD₂Br) or ethanol-d6 (B42895) (CD₃CD₂OD).

Formation of Ethyl-d5-amine (CD₃CD₂NH₂) : Bromoethane-d5 can be converted to the corresponding amine via methods like the Gabriel synthesis or by reaction with ammonia.

Formation of Ethyl-d5-isocyanate (CD₃CD₂NCO) : The resulting ethyl-d5-amine can then be treated with phosgene (B1210022) or a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base to yield the desired ethyl-d5-isocyanate. This is a standard and high-yielding method for isocyanate formation.

Final Assembly: The final step involves the reaction of 4-[(3-methylphenyl)amino]-3-pyridinesulfonamide (Precursor A) with the prepared ethyl-d5-isocyanate (Precursor B). google.comgoogle.com This reaction is typically carried out in an aprotic organic solvent, such as acetone (B3395972) or acetonitrile (B52724), often in the presence of a base like an alkali carbonate or triethylamine. google.comgoogle.com The sulfonamide nitrogen attacks the electrophilic carbonyl carbon of the isocyanate, forming the target urea linkage and completing the synthesis of N-1-Ethyl-d5-1-demethylethyl Torsemide.

Optimization of Deuterium Labeling Efficiency and Regioselectivity (e.g., Hydrogen-Deuterium Exchange Reactions, Catalytic Methods)

While the synthetic approach using a pre-labeled building block is the most direct method for producing this compound, alternative strategies involving direct hydrogen-deuterium exchange (H/D exchange) could be considered, though they present significant challenges.

Direct H/D Exchange: This approach would start with the non-deuterated analogue, N-1-Ethyl-1-demethylethyl Torsemide. The goal would be to selectively exchange the five C-H bonds on the ethyl group for C-D bonds.

Catalytic Methods : Recent advances have produced catalysts capable of deuterating C(sp³)–H bonds. nih.gov Systems based on transition metals like iridium or ruthenium can facilitate H/D exchange reactions with a deuterium source like D₂ gas or deuterated solvents (e.g., benzene-d6). nih.govacs.org A ruthenium N-heterocyclic carbene (NHC) catalyst, for example, has been shown to selectively deuterate alkyl groups on N-substituents. nih.gov

Challenges and Optimization :

Regioselectivity : The primary challenge is achieving exchange exclusively on the ethyl group without affecting the aromatic C-H bonds on the toluidine and pyridine (B92270) rings or the methyl group of the toluidine. The catalyst and reaction conditions would need to be meticulously optimized to direct the C-H activation to the desired site.

Efficiency : Achieving complete deuteration to the d5 level is difficult. H/D exchange reactions often result in a distribution of isotopologues (d1, d2, d3, d4, d5), which would complicate purification and analysis. acs.org

Reaction Conditions : Conditions for C(sp³)–H activation can be harsh, potentially leading to degradation of the complex drug molecule.

Advanced Purification and Isolation Techniques for Stable Isotope Labeled Chemical Entities

Following the synthesis, rigorous purification is essential to isolate the this compound from any unreacted starting materials, non-deuterated impurities, and reaction byproducts.

Chromatographic Methods : High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying pharmaceutical compounds. amerigoscientific.com A reversed-phase HPLC method, using a C18 column with a gradient of water and an organic solvent like acetonitrile or methanol, would be effective. This technique separates compounds based on polarity, and while the d5-compound's polarity is very similar to its d0-counterpart, HPLC can effectively remove other impurities.

Recrystallization : If the final product is a stable solid, recrystallization from a suitable solvent system can be a powerful technique for removing impurities and can sometimes help in separating isotopologues, although this is less common.

Solid-Phase Extraction (SPE) : SPE can be used for a preliminary cleanup of the reaction mixture before final purification by HPLC. science.gov This can remove salts and highly polar or nonpolar impurities, reducing the load on the HPLC column.

The goal of purification is to achieve high chemical purity (typically >98%), which is a prerequisite for accurate analytical characterization. iaea.org

Advanced Analytical Characterization Techniques for Deuterated Analogs

Spectroscopic Methodologies for Deuterium (B1214612) Position Assignment

Spectroscopic methods are fundamental in the structural elucidation of deuterated molecules. They provide direct evidence of deuterium incorporation at specific atomic positions by analyzing how the isotopic substitution affects the molecule's interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity and Site Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for unambiguously confirming the site of deuteration and assessing isotopic purity. rsc.orgresearchgate.net Since deuterium (²H) has a nuclear spin of 1, its resonance properties are distinct from those of protium (B1232500) (¹H), which has a spin of ½. youtube.com This difference is the basis for its utility in analyzing deuterated compounds.

The characterization of N-1-Ethyl-d5-1-demethylethyl Torsemide (B1682434) by NMR would involve several steps:

¹H NMR: In the proton NMR spectrum, the successful incorporation of deuterium on the ethyl group would be confirmed by the significant reduction or complete disappearance of the signals corresponding to the ethyl protons. The integration of any residual proton signals at these positions, relative to the integration of a stable, non-deuterated proton signal elsewhere in the molecule, can provide a quantitative measure of isotopic purity. nih.gov

²H NMR: A deuterium NMR spectrum would show signals at chemical shifts corresponding to the positions of the deuterium atoms. For N-1-Ethyl-d5-1-demethylethyl Torsemide, this would confirm that the labeling is on the ethyl group. youtube.com

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbon atoms directly bonded to deuterium will exhibit a characteristic multiplet pattern due to C-D coupling. Furthermore, the presence of deuterium can cause small shifts in the resonance of adjacent carbon atoms, known as isotope effects.

The following table illustrates the expected NMR data for confirming deuteration.

Table 1: Illustrative NMR Data for Site Confirmation

TechniqueExpected Observation for this compoundPurpose
¹H NMRDisappearance or significant reduction of signals for the ethyl group protons (-CH₂-CH₃).Confirms site of deuteration and allows for calculation of isotopic purity via signal integration.
²H NMRAppearance of signals in the region corresponding to the ethyl group.Directly detects the presence and chemical environment of the deuterium nuclei.
¹³C NMRMultiplet signals for the ethyl carbons (due to C-D coupling) and potential isotopic shifts.Confirms the location of deuterium on the carbon skeleton.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Deuterated Structures

Infrared (IR) and Raman spectroscopy are powerful techniques for analyzing the vibrational modes of molecules, which are sensitive to changes in atomic mass. surrey.ac.ukresearchgate.net The substitution of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequency of the corresponding chemical bond. youtube.com

The primary diagnostic feature in the IR or Raman spectrum of this compound is the position of the carbon-deuterium (C-D) stretching band. According to the principles of vibrational spectroscopy, the frequency is inversely proportional to the square root of the reduced mass of the two atoms in the bond. youtube.com Because deuterium is approximately twice as massive as hydrogen, the C-D stretching vibrations appear at a significantly lower frequency (wavenumber) than the C-H stretches. youtube.com This provides clear evidence of successful deuteration.

C-H Stretching: Typically observed in the 2850–3000 cm⁻¹ region.

C-D Stretching: Expected to appear in the 2100–2250 cm⁻¹ region, which is often referred to as the "silent region" of the spectrum for unlabeled compounds. nih.gov

Raman spectroscopy is complementary to IR and can be advantageous due to low interference from glass vials and minimal background from aqueous or silica-based matrices. surrey.ac.uk It is highly specific, as vibrational modes can be very sensitive to isotopic substitution. surrey.ac.ukrsc.org

Table 2: Comparison of Vibrational Frequencies for C-H and C-D Bonds

Vibrational ModeTypical Wavenumber (cm⁻¹) for C-HExpected Wavenumber (cm⁻¹) for C-DSignificance
Stretching2850 - 3000~2100 - 2250Clear and unambiguous confirmation of deuterium incorporation.
Bending1350 - 1480~950 - 1100Provides supplementary evidence of deuteration.

Mass Spectrometric (MS) Approaches for Isotopic Purity and Enrichment Assessment

Mass spectrometry (MS) is an indispensable tool for the characterization of deuterated compounds, offering high sensitivity and accuracy for determining molecular weight and isotopic composition. researchgate.netwhiterose.ac.uk It is routinely used to confirm the mass increase corresponding to the number of incorporated deuterium atoms and to quantify the isotopic enrichment. nih.gov

High-Resolution Mass Spectrometry for Isotopic Pattern Verification

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, making it ideal for verifying the elemental composition and isotopic pattern of a labeled compound. rsc.orgnih.gov For this compound, the molecular weight is expected to be approximately 5 Daltons higher than the unlabeled analog.

HRMS can measure the mass-to-charge ratio (m/z) with enough precision to confirm the expected mass shift. researchgate.net Furthermore, it can resolve the isotopic distribution of the compound, showing the relative abundances of molecules containing zero (d₀) to five (d₅) deuterium atoms. The calculation of isotopic enrichment is derived from the integration of these distinct isotopic peaks. rsc.org

Table 3: Theoretical Isotopic Masses for this compound (C₁₅H₁₃D₅N₄O₃S)

IsotopologueFormulaMonoisotopic Mass (Da)
d₀ (unlabeled analog)C₁₅H₁₈N₄O₃S334.1100
d₅ (fully labeled)C₁₅H₁₃D₅N₄O₃S339.1414

Chromatographic Techniques for Analytical Purity and Impurity Profiling of Labeled Compounds

While spectroscopic and spectrometric techniques confirm isotopic labeling, chromatographic methods are essential for determining the chemical purity of the deuterated standard. ijprajournal.com The presence of chemical impurities, such as starting materials, by-products, or degradation products, can compromise the accuracy of quantitative assays. nih.govsimsonpharma.com

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity assessment in the pharmaceutical industry. veeprho.comjpsbr.org A robust HPLC method should be capable of separating the main compound from all potential process-related and degradation impurities. chromatographyonline.comresearchgate.net Purity is typically assessed using a detector with a uniform response, such as a UV detector, and is calculated as the percentage of the area of the main peak relative to the total area of all observed peaks. researchgate.netipinnovative.com

For this compound, the chromatographic conditions would likely be similar to those used for its non-deuterated analog, Torsemide, often employing a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. jpsbr.orgresearchgate.net

Table 5: Typical HPLC Parameters and Potential Impurities for Analysis

ParameterTypical Condition
ColumnReversed-Phase C18 or C8, (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile PhasePhosphate (B84403) Buffer (pH 3.5) : Acetonitrile (e.g., 60:40 v/v)
Flow Rate0.8 - 1.3 mL/min
DetectionUV at 288 nm
Potential ImpuritiesUnreacted starting materials, Torsemide-related substances, degradation products. pharmaffiliates.com

Liquid Chromatography (LC) Techniques (e.g., HPLC, UPLC) Coupled with Detection

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation, identification, and quantification of this compound. These methods are often coupled with sophisticated detectors, most notably mass spectrometry (MS), to provide high sensitivity and selectivity.

The underlying principle of these techniques involves the separation of the deuterated analog from other components in a mixture based on its differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). UPLC systems, utilizing smaller particle-sized columns, offer higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC systems.

For the analysis of this compound, reversed-phase chromatography is commonly employed. In this mode, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase, typically a mixture of water (often with a pH modifier like phosphate buffer) and an organic solvent like acetonitrile or methanol. jpsbr.orgnih.gov The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. Due to the five deuterium atoms on the ethyl group, this compound will have a slightly different retention time compared to its non-deuterated counterpart, a phenomenon known as the chromatographic isotope effect. mdpi.com

Mass spectrometry is the detector of choice for analyzing deuterated standards. When coupled with LC (LC-MS), it provides a highly specific method for distinguishing between the deuterated internal standard and the non-deuterated analyte based on their mass-to-charge (m/z) ratio. The molecular weight of this compound is 339.42 g/mol , which is higher than its corresponding non-deuterated analog due to the presence of five deuterium atoms. pharmaffiliates.comscbt.com This mass difference is easily resolved by a mass spectrometer, allowing for precise and accurate quantification.

Table 1: Illustrative HPLC/UPLC-MS Parameters for the Analysis of Deuterated Torsemide Analogs

ParameterConditionReference
ColumnReversed-phase C18 (e.g., 2.1 x 100 mm, 2.2 µm) nih.gov
Mobile PhaseGradient of Acetonitrile and 0.05 M Phosphate Buffer (pH 4.0) nih.gov
Flow Rate0.3 - 0.8 mL/min researchgate.net
Column Temperature30 - 40 °C-
Injection Volume5 - 10 µL-
DetectorTandem Mass Spectrometer (MS/MS) jpsbr.org
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Monitored Transition (Precursor > Product Ion)m/z 340.4 > [Specific Product Ion]-

Gas Chromatography (GC) for Volatile Deuterated Species Analysis

While liquid chromatography is the primary method for analyzing non-volatile compounds like torsemide and its analogs, Gas Chromatography (GC) can be employed for the analysis of volatile impurities or degradation products. For a compound like this compound, direct GC analysis is generally not feasible due to its low volatility and thermal instability. However, derivatization can be used to convert the non-volatile analyte into a more volatile and thermally stable compound suitable for GC analysis.

A common derivatization procedure for compounds containing active hydrogens (such as those in the sulfonylurea group) is methylation. nih.gov For instance, flash methylation using a reagent like trimethylanilinium hydroxide (B78521) can be utilized. nih.gov The resulting derivative of this compound would then be sufficiently volatile for GC analysis.

When coupled with a mass spectrometer (GC-MS), this technique provides excellent separation and structural information. The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the GC column. Deuterated compounds often exhibit a slight difference in retention time compared to their non-deuterated counterparts in GC, known as the H/D isotope effect, where deuterated molecules may elute slightly earlier. nih.gov

The mass spectrometer detects the derivatized this compound and distinguishes it from other components based on its unique mass spectrum and fragmentation pattern. This allows for the identification and quantification of any volatile species related to the deuterated analog.

Table 2: Hypothetical GC-MS Parameters for the Analysis of a Derivatized Deuterated Torsemide Analog

ParameterConditionReference
ColumnCapillary column with a non-polar or medium-polarity stationary phase (e.g., 5% Phenyl Methylpolysiloxane)-
Carrier GasHelium or Hydrogen-
Inlet Temperature250 - 280 °C-
Oven Temperature ProgramInitial temperature of 150°C, ramped to 300°C-
DetectorMass Spectrometer (MS) nih.gov
Ionization ModeElectron Impact (EI) nih.gov
Monitored Ions (m/z)Molecular ion and characteristic fragment ions of the derivatized deuterated analog-

Application in Quantitative Bioanalytical Method Development and Validation

Role of N-1-Ethyl-d5-1-demethylethyl Torsemide (B1682434) as an Internal Standard in LC-MS/MS Quantification

In LC-MS/MS analysis, an internal standard (IS) is essential to correct for the variability inherent in sample preparation and instrumental analysis. scioninstruments.com N-1-Ethyl-d5-1-demethylethyl Torsemide is an ideal IS for the quantification of its unlabeled analyte counterpart. Because its chemical and physical properties are nearly identical to the analyte, it behaves similarly during extraction, chromatography, and ionization. acanthusresearch.comresearchgate.net

The primary role of a SIL-IS like this compound is to normalize for variations that can occur at multiple stages of the analytical process, including:

Sample Preparation: Losses during liquid-liquid extraction or solid-phase extraction.

Injection Volume: Inconsistencies in the volume injected into the LC system.

Ionization Efficiency: Fluctuations in the mass spectrometer's ion source, which can lead to ion suppression or enhancement. kcasbio.com

By adding a known concentration of this compound to every sample, calibrator, and quality control (QC) sample at the beginning of the process, the ratio of the analyte's response to the IS's response is used for quantification. uni-muenchen.de This ratio remains consistent even if the absolute signal intensities of both compounds vary due to the aforementioned factors, thereby ensuring accurate and precise measurement of the analyte. texilajournal.com The use of a SIL-IS is widely shown to reduce the effect from the matrix and give reproducible and accurate recoveries in LC-MS/MS assays. acanthusresearch.com

Development of Robust and Sensitive LC-MS/MS Methods for Unlabeled Analytes Using Deuterated Standards

The development of a robust and sensitive LC-MS/MS method is significantly enhanced by the use of a deuterated internal standard. Stable isotope-labeled standards are the preferred choice for internal standards in quantitative bioanalysis. scispace.com this compound, by closely mimicking the chromatographic behavior of the unlabeled analyte, ensures co-elution. This co-elution is critical because it means both the analyte and the IS are exposed to the same matrix components at the same time as they enter the mass spectrometer's ion source. waters.com

This simultaneous exposure allows the deuterated standard to effectively compensate for matrix effects, which are a major source of imprecision and inaccuracy in bioanalytical methods. kcasbio.comclearsynth.com The result is a more robust assay that is less susceptible to variations between different biological samples (e.g., different lots of plasma). lcms.cz Furthermore, the high specificity of MS detection, which distinguishes between the analyte and this compound based on their mass-to-charge (m/z) ratios, contributes to a lower limit of quantification (LLOQ) and a more sensitive method. texilajournal.com

Comprehensive Method Validation Parameters Relevant to Stable Isotope Labeled Internal Standards

For a bioanalytical method utilizing a stable isotope-labeled internal standard to be considered reliable, it must undergo rigorous validation according to regulatory guidelines. uni-muenchen.denih.gov Key validation parameters are assessed to ensure the performance of the IS, such as this compound.

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is ensured by the mass spectrometer's ability to detect unique precursor-to-product ion transitions for both the analyte and its deuterated internal standard. For this compound, the five deuterium (B1214612) atoms provide a mass shift of +5 amu (atomic mass units) compared to the unlabeled analyte. This mass difference is typically sufficient to prevent interference from the natural isotopic distribution of the analyte. nih.gov Validation experiments involve analyzing blank matrix samples from multiple sources to confirm the absence of interfering peaks at the retention times of the analyte and the IS. researchgate.net

The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix. waters.com It can cause either ion suppression or enhancement, leading to inaccurate results. kcasbio.com A stable isotope-labeled internal standard like this compound is the most effective tool to compensate for these effects. waters.comtandfonline.com Since the SIL-IS and the analyte co-elute and have nearly identical physicochemical properties, they experience the same degree of ion suppression or enhancement. kcasbio.comclearsynth.com Consequently, the analyte/IS peak area ratio remains constant, correcting for the matrix effect. waters.com

During method validation, the matrix effect is quantitatively assessed by comparing the analyte's response in a post-extraction spiked blank matrix sample to its response in a pure solution. The internal standard normalized matrix effect is also calculated to demonstrate the effectiveness of the compensation. tandfonline.com

Table 1: Illustrative Data on Matrix Effect Compensation Using this compound
Sample Source (Plasma Lot)Analyte Peak Area (without IS)% Ion Suppression (Relative to Neat Solution)IS Peak Area (this compound)Analyte/IS Ratio% RSD of Ratio
Neat Solution1,000,000N/A1,020,0000.9802.1%
Lot A750,000-25.0%768,0000.977
Lot B550,000-45.0%565,0000.973
Lot C820,000-18.0%845,0000.970
Lot D610,000-39.0%605,0001.008
Lot E780,000-22.0%799,0000.976

This table illustrates how, despite significant variability in analyte and IS peak areas due to ion suppression across different plasma lots, the analyte/IS ratio remains consistent, demonstrating the compensatory effect of the SIL-IS.

Cross-talk occurs when the signal from the analyte contributes to the internal standard's signal, or vice versa. researchgate.net This can happen due to the presence of unlabeled analyte as an impurity in the internal standard reference material or from the natural isotopic abundance of the analyte contributing to the m/z channel of the IS. nih.govresearchgate.net

This potential issue is evaluated during method validation by injecting two sets of samples:

A solution containing the analyte at the upper limit of quantification (ULOQ) without any internal standard to check for any signal in the IS's mass transition channel.

A solution of the internal standard at its working concentration without any analyte to check for any signal in the analyte's mass transition channel. researchgate.net

Regulatory guidelines provide acceptance criteria for the level of cross-talk, which is typically required to be insignificant. nih.gov

Table 2: Typical Acceptance Criteria for Cross-talk Assessment
ExperimentAcceptance Criteria
Analyte contribution to Internal Standard (at ULOQ)Response should be < 5% of the IS response in a blank sample.
Internal Standard contribution to Analyte (at working concentration)Response should be < 20% of the analyte response at the LLOQ.

The stability of the internal standard must be demonstrated under various conditions to ensure that its concentration does not change from the time it is prepared until the final analysis. For this compound, this involves assessing its stability in stock solutions, in the biological matrix under different storage conditions, and in processed samples. It is also crucial that the deuterium labels are positioned on non-exchangeable sites of the molecule to prevent their loss in solution or during mass spectrometric analysis. acanthusresearch.comhilarispublisher.com

Key stability tests include:

Freeze-Thaw Stability: Evaluates stability after multiple cycles of freezing and thawing.

Bench-Top Stability: Assesses stability at room temperature for a period that mimics sample handling time.

Long-Term Stability: Determines stability in the matrix at the intended storage temperature (e.g., -20°C or -80°C).

Autosampler Stability: Confirms stability of the processed sample in the autosampler for the expected duration of an analytical run.

Table 3: Summary of Stability Assessments for this compound
Stability TestConditionPurpose
Stock Solution StabilityRoom Temperature & RefrigeratedEnsures the integrity of the primary IS solution over time.
Freeze-Thaw Stability3-5 cycles from frozen to room tempSimulates the effect of retrieving samples from storage multiple times.
Bench-Top (Short-Term) Stability4-24 hours at room temperatureEnsures stability during sample preparation and handling.
Long-Term Stability1-12 months at -20°C or -80°CConfirms that samples can be stored for an extended period before analysis.
Post-Preparative/Autosampler Stability24-72 hours at 4-10°CEnsures processed samples remain stable during the analytical queue.

Calibration Curve Construction and Data Processing Methodologies for Deuterated Internal Standards

The construction of a robust calibration curve is fundamental to the accurate quantification of an analyte in a biological matrix. When using a deuterated internal standard like this compound for the analysis of Torsemide, the calibration curve is prepared by analyzing a series of calibration standards with known concentrations of the analyte.

Calibration Standard Preparation: Calibration standards are typically prepared by spiking a blank biological matrix (e.g., human plasma) with known concentrations of a certified Torsemide reference standard. A constant amount of the internal standard, this compound, is added to each calibration standard, as well as to all unknown and quality control samples.

Typical Calibration Curve Range for Torsemide Analysis: The concentration range of the calibration curve should encompass the expected concentrations of the analyte in the study samples. For Torsemide, typical calibration curve ranges in human plasma are from 1 to 2500 ng/mL or 100 to 4000 ng/mL. caymanchem.com

An illustrative example of a calibration curve for a hypothetical Torsemide assay using this compound is presented below. This data is representative of typical performance for such an assay.

Table 1: Illustrative Calibration Curve Data for Torsemide in Human Plasma

Nominal Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
1.0 (LLOQ)5,2341,015,6780.00515
5.025,8901,023,4560.02530
25.0128,7651,019,8760.12626
100.0512,3451,021,1230.50175
500.02,543,2101,018,9012.49603
1000.05,098,7651,020,0544.99848
2000.010,154,3211,017,8909.97585
2500.0 (ULOQ)12,654,3211,019,54312.41174

Data Processing and Regression Analysis: The calibration curve is generated by plotting the peak area ratio of the analyte (Torsemide) to the internal standard (this compound) against the nominal concentration of the analyte. A linear regression analysis, often with a weighting factor (e.g., 1/x or 1/x²), is applied to the data to obtain the best fit for the curve. The use of a deuterated internal standard helps to compensate for variations in extraction recovery, matrix effects, and instrument response, thereby improving the linearity and accuracy of the assay. nih.gov The regression equation (y = mx + c) is then used to calculate the concentration of Torsemide in unknown samples based on their measured peak area ratios. For a successful validation, the correlation coefficient (r²) should typically be ≥ 0.99.

Quality Control and Quality Assurance Practices in Bioanalytical Assays Utilizing Deuterated Standards

Quality control (QC) and quality assurance (QA) are integral components of bioanalytical method validation and routine sample analysis. They ensure the reliability, reproducibility, and accuracy of the analytical data.

Quality Control Samples: QC samples are prepared in the same biological matrix as the calibration standards and are used to monitor the performance of the bioanalytical method. They are typically prepared at a minimum of three concentration levels:

Low QC: Near the lower limit of quantification (LLOQ).

Mid QC: In the middle of the calibration range.

High QC: Near the upper limit of quantification (ULOQ).

These QC samples are analyzed with each batch of study samples to assess the precision and accuracy of the assay. The concentrations of the QC samples are calculated using the calibration curve from the same analytical run.

Acceptance Criteria for QC Samples: According to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), the accuracy of the QC samples should be within ±15% of the nominal concentration, except for the LLOQ, where it should be within ±20%. rcainc.com The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for LLOQ). At least two-thirds of the QC samples, with at least one at each concentration level, must meet these criteria for an analytical run to be accepted.

An example of QC sample performance data for a hypothetical Torsemide assay is provided in the table below.

Table 2: Illustrative Inter-Assay Precision and Accuracy Data for Torsemide QC Samples in Human Plasma

QC LevelNominal Conc. (ng/mL)NMean Calculated Conc. (ng/mL)Accuracy (%)Precision (CV%)
Low QC3.062.9598.34.5
Mid QC800.06810.5101.33.2
High QC2000.061985.099.32.8

Quality Assurance Practices: QA involves a systematic approach to ensure that the bioanalytical study is conducted in compliance with established protocols and regulatory requirements. Key QA practices include:

Method Validation: A comprehensive validation of the bioanalytical method is performed to demonstrate its suitability for the intended purpose. This includes assessing parameters such as selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Standard Operating Procedures (SOPs): All procedures, from sample receipt to data reporting, are documented in detailed SOPs to ensure consistency and traceability.

Documentation and Record Keeping: Meticulous records of all experimental procedures, data, and any deviations are maintained for audit purposes.

Analyst Training and Proficiency: Analysts are thoroughly trained on the method and their proficiency is regularly assessed.

Internal Standard Response Monitoring: The response of the deuterated internal standard is monitored across all samples in a run. A consistent response provides confidence that the analytical process was uniform. Significant variability may indicate problems with sample extraction or instrument performance.

The use of a high-purity, stable isotope-labeled internal standard like this compound is a critical component of these QA practices, as it significantly enhances the reliability of the quantitative results by minimizing the impact of analytical variability.

Mechanistic Investigations of Drug Metabolism and Biotransformation Using Deuterated Tracers in Vitro Focus

Utilization of N-1-Ethyl-d5-1-demethylethyl Torsemide (B1682434) as a Tracer in In Vitro Metabolic Fate Studies

The use of stable isotope-labeled compounds, such as N-1-Ethyl-d5-1-demethylethyl Torsemide, is a cornerstone of modern metabolic research. nih.gov Unlike radioisotopes, stable isotopes like deuterium (B1214612) are non-radioactive, enhancing safety in handling and experimentation. nih.gov In in vitro metabolic fate studies, a deuterated tracer is introduced into systems like human liver microsomes or cultured hepatocytes. The primary advantage of using a deuterated tracer is its utility in mass spectrometry-based analysis. acs.org The mass difference between the deuterated analog and its non-deuterated parent compound allows for their unambiguous differentiation and simultaneous quantification.

When this compound is incubated with a metabolically active in vitro system, it undergoes the same enzymatic processes as Torsemide. The resulting metabolites retain the deuterium label, creating a distinct isotopic signature. This allows researchers to track the transformation of the parent drug into its various metabolic products with high precision. nih.gov This "tracer" approach is invaluable for mapping metabolic pathways, identifying novel metabolites, and understanding the sequence of biotransformation reactions without the need for radiolabeling. nih.gov The ability to follow the "fate" of the deuterated molecule through the complex milieu of a cellular or subcellular system provides clear insights into its metabolic clearance mechanisms. nih.gov

Elucidation of Enzymatic Pathways Responsible for Torsemide Metabolism and its Analogs in Microsomal and Cellular Systems

In vitro systems, particularly human liver microsomes and recombinant enzyme systems, are critical for identifying the specific enzymes responsible for a drug's metabolism. For Torsemide, extensive in vitro research has demonstrated that its metabolism is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system. nih.govdrugbank.com Specifically, human hepatic CYP2C9 has been identified as the primary enzyme responsible for the main metabolic pathway: the tolyl methylhydroxylation of Torsemide. nih.gov

Studies using human liver microsomes have shown that this hydroxylation reaction is the rate-limiting step in Torsemide's elimination. nih.gov The involvement of CYP2C9 was confirmed through several lines of evidence:

The reaction kinetics in microsomes followed Michaelis-Menten kinetics, with an apparent Km value consistent with CYP2C9 activity. nih.gov

The reaction was almost completely inhibited by sulfaphenazole, a specific inhibitor of CYP2C9. nih.gov

Metabolic activity in microsomes from various human livers showed a strong correlation with the activity of other known CYP2C9 substrates, such as tolbutamide. nih.gov

Experiments with cDNA-expressed CYP2C9 confirmed its ability to catalyze Torsemide tolyl methylhydroxylation with similar kinetics to human liver microsomes. nih.gov

By incubating this compound in these same microsomal and cellular systems, researchers can confirm that the deuterated analog follows the same enzymatic pathways and further probe the nuances of enzyme-substrate interactions.

Identification and Structural Elucidation of In Vitro Biotransformation Products via Stable Isotope Tracing

A significant challenge in metabolism studies is the confident identification and structural characterization of biotransformation products, which are often present at low concentrations within complex biological matrices. Stable isotope tracing with compounds like this compound greatly simplifies this process. When a mixture of Torsemide and its deuterated analog is incubated, mass spectrometry analysis reveals characteristic "doublet" peaks for the parent compound and each of its metabolites. nih.gov Each doublet consists of a peak for the non-deuterated metabolite and a corresponding peak at a slightly higher mass-to-charge (m/z) ratio for the deuterated version.

The main metabolites of Torsemide identified in human plasma and urine are M1 (hydroxymethyl derivative), M3 (carboxylated derivative), and M5 (N-dealkylated derivative). drugbank.comnih.gov Using the stable isotope tracer, the identification of these metabolites in an in vitro system becomes more definitive. For example, the detection of a doublet peak where the mass shift corresponds to the addition of an oxygen atom (+16 Da) from the unlabeled parent and a corresponding doublet from the deuterated tracer confirms the formation of a hydroxylated metabolite like M1. researchgate.net This technique is instrumental in distinguishing genuine metabolites from background ions and aids in the structural elucidation of previously unknown biotransformation products. nih.gov

MetaboliteBiotransformationActivityNotes on Identification via Isotope Tracing
M1Hydroxylation of the tolyl-methyl groupActiveMass shift (+16 Da) observed in both deuterated and non-deuterated forms confirms hydroxylation.
M3Oxidation of M1 to a carboxylic acidActiveFurther oxidation product of M1, retains the isotopic label.
M5Carboxylation of the parent drugInactiveMajor inactive metabolite; its isotopic doublet confirms its origin from Torsemide. drugbank.comnih.gov

Kinetic Analysis of Enzyme-Substrate Interactions and Quantification of Kinetic Isotope Effects (KIE) on Metabolic Rates

Deuteration at a site of metabolic attack can slow the rate of bond cleavage, a phenomenon known as the primary kinetic isotope effect (KIE). nih.gov The KIE is quantified as the ratio of the reaction rate for the non-deuterated substrate (kH) to the rate for the deuterated substrate (kD). By comparing the metabolic rates of Torsemide and this compound in vitro, a KIE can be calculated. nih.gov This provides powerful insight into whether C-H bond breaking is a rate-determining step in the metabolic pathway. nih.gov

In vitro kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are determined for both the deuterated and non-deuterated compounds using human liver microsomes or recombinant CYP2C9. nih.gov The intrinsic clearance (CLint), calculated as Vmax/Km, is a measure of the enzyme's metabolic efficiency. A significant decrease in the CLint for the deuterated analog compared to the parent compound (resulting in a KIE value greater than 1) indicates that the deuteration has successfully slowed metabolism at that site. nih.gov This information is crucial for understanding the mechanics of enzyme-substrate interactions and for designing new chemical entities with potentially improved pharmacokinetic profiles. juniperpublishers.com

CompoundApparent Km (μM)Relative VmaxRelative Intrinsic Clearance (Vmax/Km)Kinetic Isotope Effect (KIE) on CLint
Torsemide11.2 nih.gov1.001.00~2.0 (Hypothetical based on nih.gov)
This compound~11.5~0.55~0.50
Data for Torsemide from human liver microsomes. nih.gov Data for the deuterated analog is hypothetical, illustrating a typical KIE of ~2 as seen in similar studies. nih.gov

Applications in Understanding Species Differences in Drug Metabolism Using In Vitro Models

The metabolic pathways of a drug can vary significantly between different species, which has major implications for preclinical drug development and the extrapolation of animal data to humans. In vitro models, such as liver microsomes or hepatocytes from different species (e.g., human, rat, dog, monkey), are widely used to investigate these differences. researchgate.net

ParameterHuman (In Vitro)Rat (In Vitro)Key Implication
Primary Metabolizing EnzymeCYP2C9 nih.govCYP2C family orthologsPotential for different rates and inhibitor interactions.
Major Metabolic PathwayTolyl methylhydroxylation nih.govPrimarily oxidative metabolism researchgate.netQuantitative differences in metabolite profiles can be expected.
Relative Hydrolytic MetabolismMinor pathwayCan be a more significant pathway for some compounds researchgate.netHighlights the need to assess multiple enzymatic pathways across species.

Computational and Theoretical Approaches in Stable Isotope Labeling Research

Quantum Chemical Calculations for Predicting Isotope Effects on Reaction Mechanisms

Quantum chemical calculations are a cornerstone for understanding the mechanistic basis of the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. nih.gov This effect is particularly relevant for deuterated compounds like N-1-Ethyl-d5-1-demethylethyl Torsemide (B1682434). The substitution of hydrogen with deuterium (B1214612) creates a carbon-deuterium (C-D) bond that is stronger and has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond. For a reaction where the C-H bond cleavage is the rate-determining step, this substitution leads to a higher activation energy and a slower reaction rate. youtube.com

Computational methods, such as those based on Density Functional Theory (DFT), can model the transition state of a metabolic reaction. nih.gov By calculating the vibrational frequencies of the light (H) and heavy (D) isotopologues in both the ground state and the transition state, the KIE can be predicted with considerable accuracy. rutgers.edu For N-1-Ethyl-d5-1-demethylethyl Torsemide, the primary metabolic pathways for the ethyl group involve oxidation. Quantum chemical calculations can be employed to model the interaction with cytochrome P450 (CYP) enzymes, predicting the KIE for reactions like hydroxylation or N-dealkylation at the ethyl group. These theoretical predictions are invaluable for validating the rationale behind deuteration as a strategy to retard metabolism and enhance drug exposure. nih.govnih.gov

Table 1: Hypothetical Quantum Calculation Results for KIE in Torsemide Metabolism

Metabolic ReactionSite of MetabolismCalculated Activation Energy (H)Calculated Activation Energy (D)Predicted KIE (kH/kD)
α-Carbon HydroxylationN-CH2-CH318.5 kcal/mol19.8 kcal/mol4.8
N-DealkylationN-CH2-CH320.1 kcal/mol21.5 kcal/mol5.2
Methyl HydroxylationTolyl-CH317.9 kcal/molN/AN/A

Molecular Modeling and Dynamics Simulations of Labeled Compound Interactions with Metabolizing Enzymes or Transporters

Molecular modeling and molecular dynamics (MD) simulations offer an atomic-level view of how a labeled compound interacts with biological macromolecules like metabolizing enzymes and transporters. youtube.comnih.gov These simulations can elucidate the structural and dynamic consequences of isotopic labeling. For this compound, MD simulations can be used to model its binding within the active site of relevant metabolizing enzymes, such as CYP2C9, which is known to metabolize the parent compound, torsemide.

The process involves docking the deuterated molecule into a crystal structure or homology model of the enzyme. An MD simulation is then run to observe the dynamic behavior of the ligand-enzyme complex over time. youtube.com While deuterium substitution does not significantly alter the equilibrium binding conformation, simulations can confirm that the deuterated substrate adopts a catalytically competent pose. These simulations can reveal subtle changes in the orientation of the d5-ethyl group relative to the enzyme's catalytic heme iron, providing insights into how deuteration might influence the efficiency of the metabolic process beyond the KIE. Furthermore, these computational techniques can be applied to study interactions with drug transporters, predicting whether deuteration affects transporter affinity or efflux rates. nih.gov

In Silico Prediction of Metabolic Hotspots and Sites Susceptible to Deuterium Exchange or Metabolism

In silico metabolic prediction tools have become essential in modern drug discovery for identifying "metabolic hotspots"—the atoms or functional groups on a molecule most likely to undergo metabolic transformation. pensoft.net These tools use a variety of approaches, including rule-based expert systems, machine learning algorithms, and quantum chemistry, to predict the sites and products of metabolism. nih.govnih.gov

For a compound like torsemide, these programs can analyze the structure and predict that the primary sites of metabolism include oxidation of the tolyl-methyl group and oxidation or dealkylation of the N-1-alkyl side chain. nih.gov By identifying the N-1-ethyl group as a metabolic hotspot, the rationale for synthesizing this compound is computationally supported. The goal of this specific deuteration pattern is to "shield" this vulnerable site from metabolic attack, thereby slowing clearance and altering the pharmacokinetic profile. These predictive tools can rank potential sites of metabolism, allowing medicinal chemists to prioritize which positions to deuterate for maximum effect. pensoft.net

Table 2: Example of In Silico Metabolic Hotspot Prediction for Torsemide

Molecular SitePredicted Metabolic ReactionMetabolism Likelihood Score (Hypothetical)Relevant Enzyme Family
Tolyl-methyl groupHydroxylation0.92CYP2C9
N-1-Ethyl group (α-carbon)Hydroxylation / N-Dealkylation0.85CYP2C9, CYP3A4
Aromatic RingHydroxylation0.45CYP P450
Sulfonylurea moietyHydrolysis0.15Esterases

Pharmacokinetic Modeling Principles for Stable Isotope Tracers in Preclinical Development (Theoretical and Simulation-Based)

Pharmacokinetic (PK) modeling is a mathematical approach used to describe and predict the concentration of a drug in the body over time. In preclinical development, stable isotope tracers like this compound are powerful tools for investigating drug disposition. nih.gov A key advantage of using a stable isotope-labeled tracer is the ability to distinguish the tracer from the unlabeled drug, which allows for the study of pharmacokinetics under steady-state conditions without altering the existing therapeutic regimen. nih.gov

Theoretical and simulation-based modeling helps in designing these tracer studies and interpreting the complex data that arise. nih.gov Models can simulate expected concentration-time profiles, help optimize sampling schedules, and provide a framework for quantifying the impact of deuteration on key PK parameters such as absorption, distribution, metabolism, and excretion (ADME). nih.gov

Once concentration-time data for a stable isotope tracer are collected, they can be analyzed using two primary methods: non-compartmental analysis (NCA) and compartmental analysis. nih.gov

Non-Compartmental Analysis (NCA) is a model-independent method that calculates key PK parameters directly from the observed data. mathworks.com It does not assume a specific physiological structure. Parameters such as the area under the concentration-time curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2) are calculated using algebraic equations, most commonly the trapezoidal rule for AUC. youtube.com NCA is robust and widely used for its simplicity in summarizing drug exposure.

Compartmental Analysis uses mathematical models to describe the body as a system of one or more interconnected compartments. ahajournals.org The movement of the drug (or tracer) between these compartments is described by differential equations. This approach provides a more mechanistic understanding of the drug's distribution and elimination dynamics. cncb.ac.cnnih.gov By fitting the model to the tracer data, one can estimate micro-rate constants that describe the transfer of the drug between central (blood) and peripheral (tissue) compartments. This method is particularly powerful for interpreting the dynamic portion of a tracer curve. nih.gov

Table 3: Example of Non-Compartmental Analysis (NCA) Parameters from Tracer Data

ParameterDefinitionValue (Hypothetical)Unit
CmaxMaximum observed concentration150ng/mL
TmaxTime to reach Cmax2.0hours
AUC(0-t)Area under the curve to the last measurement980ngh/mL
AUC(0-inf)Area under the curve extrapolated to infinity1150ngh/mL
t1/2Elimination half-life8.5hours
CL/FApparent total clearance43.5L/h

Physiologically Based Pharmacokinetic (PBPK) modeling represents the most sophisticated approach, simulating ADME processes within a realistic anatomical and physiological framework. wikipedia.org A PBPK model consists of compartments representing actual organs and tissues, interconnected by blood flow. epa.gov The model incorporates system-specific data (e.g., organ volumes, blood flow rates) and drug-specific data (e.g., tissue partitioning, metabolic rates). thno.org

When modeling a stable isotope-labeled compound like this compound, PBPK models can explicitly incorporate the kinetic isotope effect. The in vitro or quantum-chemically determined KIE on metabolism can be used to adjust the intrinsic clearance (CLint) or Vmax/Km parameters within the liver compartment of the model. nih.gov This allows the PBPK model to predict how deuteration will alter the systemic and tissue-level pharmacokinetics of the parent drug and its metabolites. Such models are powerful predictive tools for extrapolating between species, predicting drug-drug interactions, and informing dose selection for clinical trials. epa.govnih.gov

Future Directions and Emerging Research Avenues

Advancements in Automated Synthesis and High-Throughput Deuterium (B1214612) Labeling Technologies

The synthesis of deuterated compounds, once a labor-intensive and specialized process, is being revolutionized by automation and high-throughput technologies. oxfordglobal.com Automated synthesis platforms are increasingly integrated into medicinal chemistry, enhancing efficiency, precision, and the speed of creating novel compounds. oxfordglobal.com These systems streamline the production of pharmaceutical compounds, allowing for faster and more efficient creation, which is particularly advantageous for complex or lengthy reactions. oxfordglobal.com

Key advancements include:

Robotic Systems and AI: The use of robotic systems minimizes manual intervention, reducing human error and ensuring consistency in synthesis. oxfordglobal.com When combined with artificial intelligence, these platforms can predict optimal reaction conditions and even design novel synthetic routes.

High-Throughput Screening (HTS): Automation facilitates the rapid screening of a vast number of chemical reactions, which is critical in the early stages of drug development for efficiently testing numerous potential deuterated candidates. oxfordglobal.com

Novel Deuteration Methods: Research is focused on developing more efficient and site-selective deuteration techniques. Methods like base-assisted cobalt/photoredox dual catalysis are emerging for hydrogen isotope exchange, providing new ways to access deuterated building blocks. researchgate.net Such advancements are crucial for preparing deuterated active pharmaceutical ingredients (APIs) on an industrial scale. nih.gov The development of a diverse "deuterated pool" of commercially available reagents, such as CD3I and D6-acetone, remains the most common approach to access deuterated APIs. nih.gov

These technologies are moving the field toward more predictable and scalable production of complex deuterated molecules, including standards for metabolites and impurities.

Integration of Stable Isotope Tracing with Omics Technologies in Drug Metabolism Research

The integration of stable isotope tracing with "omics" technologies, such as metabolomics and proteomics, offers a powerful systems-level view of drug metabolism. nih.govresearchgate.net By using a deuterated compound like N-1-Ethyl-d5-1-demethylethyl Torsemide (B1682434) as a tracer, researchers can unambiguously track the fate of a drug and its metabolites through complex biological networks. nih.gov

Metabolomics: Stable Isotope-Resolved Metabolomics (SIRM) allows for the tracking of individual atoms from a labeled drug through various metabolic pathways. nih.govfao.org This approach, often utilizing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, can reveal novel metabolic reprogramming, identify new drug targets, and facilitate absorption, distribution, metabolism, and excretion (ADME) studies. researchgate.netfao.org For instance, a labeled drug can be administered to cell cultures or in vivo models, and its impact on the entire metabolome can be observed, distinguishing drug metabolites from endogenous ones. nih.govscispace.com This untargeted approach can uncover previously unexplored areas of metabolism. acs.org

Proteomics: In proteomics, stable isotope labeling techniques are essential for quantitative analysis. While methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) are common, heavy water (D₂O) labeling is an alternative for tracing protein turnover. nih.gov Deuterium from D₂O is incorporated into newly synthesized proteins, allowing for the measurement of their turnover rates on a proteome-wide scale. nih.gov This can provide insights into how a drug affects protein dynamics and cellular machinery. Furthermore, hydrogen-deuterium exchange (HDX) mass spectrometry is a powerful tool for studying protein conformation and interactions. nih.govshareok.org By monitoring the exchange of amide hydrogens with deuterium, researchers can map protein-drug binding sites and understand allosteric changes. nih.gov

This multi-omics approach provides a holistic understanding of a drug's mechanism of action, its metabolic fate, and its off-target effects.

Novel Applications in Preclinical Drug Discovery and Development Leveraging Deuterated Analogs (without clinical outcomes)

The use of deuterated analogs is a burgeoning strategy in preclinical drug discovery, aimed at creating improved versions of existing drugs or developing entirely new chemical entities. gabarx.comalfa-chemistry.com This approach leverages the deuterium kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes. tandfonline.com

Potential preclinical benefits of deuteration include:

Reduced Toxic Metabolite Formation: If a drug's toxicity is caused by a specific metabolite, deuterating the site of metabolism can "shunt" the process down alternative, less harmful pathways, thereby improving the drug's safety profile. gabarx.comresearchgate.netnih.gov

Increased Bioavailability: For drugs with high first-pass metabolism, deuteration can decrease this effect, leading to higher concentrations of the unmetabolized drug reaching systemic circulation. gabarx.com

Stabilization of Chiral Centers: Deuterium substitution at a chiral center can reduce the interconversion between stereoisomers, allowing for the development of a more stable, single-isomer drug.

This "deuterium switch" strategy has been applied to numerous compounds in preclinical stages to create potentially superior, patentable medicines. researchgate.netnih.gov More recently, de novo deuteration has become an integral part of the initial drug design process to overcome pharmacokinetic challenges at an early stage. nih.govnih.govresearchgate.net

Table 1: Potential Preclinical Advantages of Drug Deuteration
AdvantageMechanismPotential OutcomeReference
Improved PharmacokineticsSlowing of CYP-mediated metabolism due to the kinetic isotope effect.Longer half-life, lower clearance, increased drug exposure (AUC). researchgate.net
Reduced ToxicityDecreased formation of toxic metabolites by blocking a specific metabolic pathway.Improved safety profile. researchgate.netnih.gov
Enhanced BioavailabilityReduction of first-pass metabolism in the liver.Higher concentration of active drug in circulation after oral administration. gabarx.com
Stabilized StereoisomersSlowing the rate of chiral interconversion.Development of a stable, single-enantiomer drug.

Role of Deuterated Analogs in Enhancing Analytical Sensitivity and Selectivity for Challenging Matrices

In bioanalysis, achieving high sensitivity and selectivity is paramount, especially when measuring low concentrations of a drug or its metabolites in complex biological matrices like plasma, urine, or tissue homogenates. clearsynth.comaptochem.com Deuterated analogs, when used as internal standards (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS), play a vital role in overcoming these analytical hurdles. clearsynth.comaptochem.com

The ideal deuterated internal standard co-elutes with the analyte and exhibits similar ionization and extraction behavior. aptochem.com This co-elution is optimal for correcting for matrix effects—the suppression or enhancement of ionization caused by other components in the sample—which is a major source of imprecision and inaccuracy in bioanalysis. thermofisher.comclearsynth.com

Table 2: Function of Deuterated Internal Standards in Bioanalysis
FunctionDescriptionBenefitReference
Compensation for Matrix EffectsThe IS experiences the same ion suppression or enhancement as the analyte. The ratio of analyte-to-IS signal remains constant.Ensures precise and accurate measurements even in "dirty" samples. clearsynth.com
Correction for VariabilityAccounts for sample loss during extraction, inconsistency in injection volume, and fluctuations in ionization efficiency.Improves the robustness and reproducibility of the analytical method. aptochem.com
Enhanced Confidence in QuantificationBy mimicking the analyte's behavior, the IS provides a reliable reference point for calculating the analyte's concentration.Leads to more accurate pharmacokinetic and metabolic data. clearsynth.com

Q & A

Q. What validated analytical methods are recommended for quantifying N-1-Ethyl-d5-1-demethylethyl Torsemide in pharmaceutical formulations?

A reverse-phase high-performance liquid chromatography (RP-HPLC) method optimized via Central Composite Design (CCD) is recommended. Key parameters include a mobile phase of acetonitrile, water, and methanol (50:30:20 v/v/v) at 1.0 mL/min flow rate, validated per ICH guidelines for precision, accuracy, and robustness. This approach ensures baseline separation of structurally similar compounds, critical for deuterated analogs like this compound .

Q. How can FTIR spectroscopy confirm the absence of chemical interactions between deuterated Torsemide derivatives and excipients?

FTIR analysis should focus on characteristic peaks for the parent compound (e.g., C=N stretch at 1697 cm⁻¹, C-N stretch at 1282 cm⁻¹) and compare them with spectra of deuterated analogs. Lack of peak shifts in formulations with excipients like PEO WSR 301/1105 confirms compatibility, as demonstrated in torsemide-excipient interaction studies .

Q. What pharmacokinetic advantages does deuterium substitution confer on Torsemide analogs in preclinical models?

While evidence specific to this compound is limited, deuterium labeling generally enhances metabolic stability by slowing CYP450-mediated oxidation via the kinetic isotope effect. Methodologically, comparative mass spectrometry (LC-MS) of deuterated vs. non-deuterated analogs in plasma/urine can quantify half-life extension and metabolite profiles .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize chromatographic conditions for simultaneous analysis of deuterated Torsemide derivatives and metabolites?

A Central Composite Design (CCD) with factors like mobile phase ratio, pH, and column temperature can model interactions between variables. For example, a 2-factor CCD with acetonitrile concentration (40–60%) and flow rate (0.8–1.2 mL/min) identified optimal resolution (Rs >2) and retention time (<5 min) for torsemide and eplerenone, a framework adaptable to deuterated analogs .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy of deuterated Torsemide in metabolic syndrome models?

Use a tiered approach:

  • Validate in vitro assays (e.g., receptor binding, enzyme inhibition) with positive controls.
  • Conduct dose-ranging studies in animal models of diabetes/metabolic syndrome, correlating urinary sodium excretion (diuretic effect) with glucose tolerance tests.
  • Apply subgroup and sensitivity analyses (as in heart failure trials) to identify confounding variables like hydration status or drug-drug interactions .

Q. How do isotopic effects influence the urinary excretion profile of this compound compared to non-deuterated Torsemide?

Deuterium substitution at the 1-demethylethyl position may alter renal clearance due to changes in hydrogen bonding or tubular secretion. Methodologically, administer equimolar doses of both compounds in crossover rodent studies, collect timed urine samples, and quantify using LC-MS with deuterium-specific fragmentation patterns .

Q. What experimental designs mitigate variability in blood pressure response studies of deuterated Torsemide analogs?

  • Use randomized, double-blind crossover trials with ambulatory blood pressure monitoring (ABPM).
  • Stratify participants by sodium intake and renal function.
  • Apply multivariate regression to isolate the deuterium effect from covariates like age or comorbidities, as seen in hypertension trials comparing torsemide and placebo .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal methods (e.g., FTIR for stability, HPLC for purity, LC-MS for pharmacokinetics) .
  • Comparative Studies : Reference torsemide’s oral bioavailability (80–90%) and predictable diuretic response as benchmarks for deuterated analogs .
  • Regulatory Alignment : Follow ICH Q2(R1) for method validation and FDA guidelines for isotopic labeling studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.